molecular formula C22H26ClN3O2 B15308079 1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride

1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride

Cat. No.: B15308079
M. Wt: 399.9 g/mol
InChI Key: AWEKTFFMHJIUCJ-CMXBXVFLSA-N
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Description

1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Indole Moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the indole group to the pyrrolidine ring.

    Methoxyphenyl Group Addition: This can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3S,4R)-3-amino-4-(4-hydroxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone
  • 1-[(3S,4R)-3-amino-4-(4-chlorophenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone

Uniqueness

1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C22H26ClN3O2

Molecular Weight

399.9 g/mol

IUPAC Name

1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride

InChI

InChI=1S/C22H25N3O2.ClH/c1-15-11-17-5-3-4-6-21(17)25(15)14-22(26)24-12-19(20(23)13-24)16-7-9-18(27-2)10-8-16;/h3-11,19-20H,12-14,23H2,1-2H3;1H/t19-,20+;/m0./s1

InChI Key

AWEKTFFMHJIUCJ-CMXBXVFLSA-N

Isomeric SMILES

CC1=CC2=CC=CC=C2N1CC(=O)N3C[C@H]([C@@H](C3)N)C4=CC=C(C=C4)OC.Cl

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)N3CC(C(C3)N)C4=CC=C(C=C4)OC.Cl

Origin of Product

United States

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